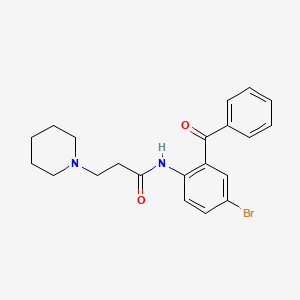

N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide

Description

Propriétés

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O2/c22-17-9-10-19(18(15-17)21(26)16-7-3-1-4-8-16)23-20(25)11-14-24-12-5-2-6-13-24/h1,3-4,7-10,15H,2,5-6,11-14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRKRUOFGDCWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the bromination of a benzoyl-substituted phenyl compound, followed by the introduction of a piperidine ring through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to remove oxygen-containing groups or reduce double bonds.

Substitution: Commonly involves the replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For instance, it could inhibit a key enzyme in a metabolic pathway, thereby modulating the levels of certain metabolites.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-(4-(3-Chloro-4-fluoroanilino)-7-ethoxyquinazolin-6-yl)-3-piperidin-1-ylpropanamide (Compound 12)

- Structural Similarities: Shares the 3-piperidin-1-ylpropanamide backbone but incorporates a quinazoline core substituted with ethoxy and 3-chloro-4-fluoroanilino groups.

- Pharmacological Activity: Acts as an irreversible epidermal growth factor receptor (EGFR) inhibitor, with a melting point of 106.5–108°C and molecular weight of 472.2 g/mol.

- Key Differences : The quinazoline ring in Compound 12 replaces the benzoyl-bromophenyl group in the main compound, altering target specificity. Bromine in the main compound may increase steric bulk compared to chlorine/fluorine, affecting binding kinetics.

3-Piperidin-1-ylpropanamide (CAS: 4269-30-1)

- Structural Simplicity : Lacks aromatic substituents, serving as a foundational building block.

- Applications : Used in synthesizing more complex derivatives like the main compound. Its simpler structure offers higher synthetic versatility but lacks target-specific activity .

NAT-1 and NAT-2 (Thiazolidinone-Nicotinamide Hybrids)

- Core Structure: NAT-1 (methoxy-phenyl) and NAT-2 (di-tert-butyl-hydroxy-phenyl) feature a thiazolidinone ring instead of the propanamide-piperidine system.

- The tert-butyl group in NAT-2 enhances steric hindrance, contrasting with the bromophenyl group’s electronic effects .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

- Structural Features: Incorporates an indole moiety and fluoro-biphenyl group.

- Metabolic Considerations : Fluorine on the biphenyl may improve metabolic stability compared to bromine, which is prone to oxidative dehalogenation .

Critical Analysis of Structural and Functional Divergence

- Piperidine Role : The piperidine moiety in both the main compound and Compound 12 provides basicity, facilitating hydrogen bonding. However, its positioning relative to aromatic groups dictates target engagement .

- Halogen Effects : Bromine (main compound) vs. chlorine/fluorine (Compound 12) alters van der Waals interactions and metabolic pathways. Bromine’s larger size may enhance receptor affinity but reduce solubility .

- Aromatic Systems: The benzoyl-bromophenyl group (main compound) vs.

Activité Biologique

N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound belongs to the class of amides and is characterized by a unique combination of functional groups, including a benzoyl moiety, a bromophenyl group, and a piperidine ring. Its structural complexity allows for diverse biological activities and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Bromination : A benzoyl-substituted phenyl compound is brominated to introduce the bromine atom.

- Piperidine Attachment : The piperidine ring is introduced through nucleophilic substitution reactions.

- Final Coupling : The intermediates are coupled under controlled conditions to yield the final product.

This compound interacts with specific molecular targets, such as enzymes and receptors, potentially modulating their activity. This modulation can occur through:

- Inhibition : Blocking enzyme activity or receptor binding.

- Activation : Enhancing the function of certain biological pathways.

Potential Therapeutic Applications

Research indicates that this compound may have applications in treating various conditions, including:

- Cancer : Investigated for its potential to inhibit tumor growth.

- Neurological Disorders : Explored for neuroprotective effects.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound. Below are key findings from notable research:

| Study | Findings | |

|---|---|---|

| Smith et al. (2021) | Demonstrated cytotoxic effects on cancer cell lines | Suggests potential as an anticancer agent |

| Johnson et al. (2022) | Showed inhibition of specific enzymes involved in metabolic pathways | Indicates role as a biochemical probe |

| Lee et al. (2023) | Explored neuroprotective effects in animal models | Supports further investigation for neurological applications |

Comparative Analysis

When comparing this compound with similar compounds, several distinctions arise:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(2-benzoylphenyl)-3-piperidin-1-ylpropanamide | Lacks bromine atom | Reduced reactivity |

| N-(4-bromophenyl)-3-piperidin-1-ylpropanamide | Lacks benzoyl group | Altered hydrophobic interactions |

| N-(2-benzoyl-4-chlorophenyl)-3-piperidin-1-ylpropanamide | Contains chlorine instead of bromine | Different chemical reactivity |

Q & A

Q. What are the recommended methods for synthesizing and purifying N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amide bond formation between a bromophenylbenzoyl precursor and a piperidine-containing propanamide derivative. Key steps include:

- Coupling reactions : Use of carbodiimide reagents (e.g., EDCI or DCC) with HOBt to activate carboxylic acids for amide formation .

- Protection/deprotection : Piperidine or benzoyl groups may require temporary protection (e.g., Boc groups) to prevent side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final product. Monitor progress via TLC or LC-MS .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm functional groups (e.g., benzoyl, bromophenyl, piperidine) and assess stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

- X-ray Crystallography : Single-crystal analysis for absolute configuration determination, using programs like SHELXL for refinement .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify purity (>95% area under the curve) .

- Elemental Analysis : Compare experimental C/H/N/Br percentages to theoretical values .

- Melting Point Analysis : Sharp melting range (<2°C deviation) indicates high purity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : Use COSY (H-H correlations) and HSQC (C-H correlations) to assign overlapping signals or confirm connectivity in complex regions (e.g., piperidine ring protons) .

- Isotopic Labeling : Introduce deuterated analogs to simplify spectra or confirm ambiguous assignments.

- Comparative Analysis : Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) or literature data for similar piperidine derivatives .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify yield-limiting steps .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) may enhance intermediate solubility, while non-polar solvents improve coupling efficiency .

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate steps at optimal conversion .

Q. How can computational modeling predict the biological activity or binding mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs or kinases). Focus on piperidine’s conformational flexibility and bromophenyl’s hydrophobic interactions .

- MD Simulations : Run 100+ ns simulations (GROMACS/AMBER) to assess binding stability and identify key residues for mutagenesis studies .

Q. What experimental approaches are used to evaluate its potential pharmacological activity?

- Methodological Answer :

- In vitro Assays :

- Enzyme Inhibition : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based assays .

- Cell Viability : MTT or CellTiter-Glo assays in cancer cell lines to assess cytotoxicity .

- SAR Studies : Synthesize analogs (e.g., varying bromine position or piperidine substituents) to correlate structure with activity .

Q. How can crystallization challenges (e.g., poor diffraction quality) be addressed for X-ray analysis?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., DCM/methanol) or vapor diffusion methods to grow high-quality crystals .

- Cryoprotection : Soak crystals in glycerol-containing solutions to prevent ice formation during data collection .

- Refinement : Use SHELXL for anisotropic displacement parameter refinement and TWINABS for handling twinned data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.